molecular formula C6H5ClO4S2 B3373231 Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 97272-03-2

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B3373231
CAS No.: 97272-03-2
M. Wt: 240.7 g/mol
InChI Key: RONRQCJBNJJOIJ-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate (CAS 97272-03-2) is a thiophene derivative featuring a chlorosulfonyl (-SO$2$Cl) group at position 4 and a methyl ester (-CO$2$Me) at position 2. Its molecular formula is C$6$H$5$ClO$4$S$2$, with a molecular weight of 240.68 g/mol . The chlorosulfonyl group renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonic acids, and other sulfur-containing derivatives.

Properties

IUPAC Name

methyl 4-chlorosulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONRQCJBNJJOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240492
Record name Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate
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Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97272-03-2
Record name Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate
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Record name Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate
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Record name methyl 4-(chlorosulfonyl)thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate typically involves the chlorosulfonation of methyl thiophene-2-carboxylate. This reaction is carried out by treating methyl thiophene-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reagent concentration, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)

    Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., acetone)

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Derivatives: Formed by substitution with alcohols

    Sulfonyl Thiol Derivatives: Formed by substitution with thiols

    Sulfone Derivatives: Formed by oxidation of the thiophene ring

Scientific Research Applications

Chemistry

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of various thiophene derivatives, which are crucial for developing organic semiconductors and conductive polymers. Its electrophilic chlorosulfonyl group allows for diverse nucleophilic substitution reactions, facilitating the formation of new chemical entities.

Biology

This compound has been investigated for its potential biological activities, especially its antimicrobial and anti-inflammatory properties. The chlorosulfonyl group enhances reactivity, allowing it to interact with nucleophiles in biological systems.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant inhibition against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranges from 100 to 400 µg/mL for several tested strains .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Medicine

Given its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals. Its ability to modify biological targets makes it a candidate for treating infections and inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential as a lead compound for antibiotic development .

Case Study 2: Inflammation Model

In vitro assays using human cell lines demonstrated that this compound reduced cytokine production in response to inflammatory stimuli. This suggests its utility in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate is primarily based on its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new chemical bonds and functional groups . The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The position of the chlorosulfonyl group significantly impacts reactivity. For example, in the benzo[b]thiophene analog (CAS N/A ), the chlorosulfonyl group at C3 (vs. C4 in the target compound) alters regioselectivity in substitution reactions due to steric and electronic effects from the fused benzene ring.
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF$_3$) or bromine substituents (e.g., CAS 1431555-31-5 , CAS N/A ) exhibit enhanced electrophilicity, facilitating nucleophilic aromatic substitution (SNAr). In contrast, methyl groups (e.g., CAS 423768-46-1 ) introduce steric hindrance, slowing down reactions at adjacent positions.

Physical Properties and Solubility

  • Molecular Weight and Solubility : Bulky substituents (e.g., 2-chlorophenyl in CAS 1431555-31-5 ) reduce solubility in polar solvents, whereas simpler analogs like the target compound dissolve better in organic solvents like chloroform.
  • Melting Points : Benzo[b]thiophene derivatives (CAS N/A ) exhibit higher melting points (>100°C) due to increased aromatic stacking, compared to the target compound’s predicted mp of 76–80°C .

Biological Activity

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in drug development.

This compound is characterized by the presence of a chlorosulfonyl group, which enhances its reactivity and biological potential. The synthesis typically involves chlorosulfonation of the corresponding thiophene derivative using chlorosulfonic acid under controlled conditions to ensure selectivity and yield.

PropertyValue
Molecular FormulaC₈H₇ClO₄S
Molecular Weight232.66 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be within the range of 100-400 µg/mL for several tested strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, although detailed studies are required to elucidate these pathways fully .

The biological activity of this compound is largely attributed to the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Such interactions may inhibit enzyme function or modify protein behavior, resulting in the observed biological effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of thiophene compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Model : In vitro assays using human cell lines demonstrated that this compound reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, indicating its anti-inflammatory potential .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals, particularly in creating sulfonamide-based drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological exploration aimed at treating infections and inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate
Reactant of Route 2
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate

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